molecular formula C15H11F3N2O5S2 B6190897 2-[3-(ethanesulfonyl)pyridin-2-yl]-5-trifluoromethanesulfonyl-1,3-benzoxazole CAS No. 1616678-32-0

2-[3-(ethanesulfonyl)pyridin-2-yl]-5-trifluoromethanesulfonyl-1,3-benzoxazole

Cat. No.: B6190897
CAS No.: 1616678-32-0
M. Wt: 420.4 g/mol
InChI Key: PTQBEFQWTBZMED-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological targets such as proteins or DNA to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The future research on this compound could involve exploring its potential applications, optimizing its synthesis process, and studying its properties in more detail. It could also involve designing and synthesizing related compounds with improved properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazosulfyl can be synthesized using two main methods: the amide cyclization method and the aldehyde amine condensation method .

  • Amide Cyclization Method

      Route 1a: Starting with 3-ethylsulfonylpyridine-2-carboxylic acid/potassium, the compound is chlorinated using thionyl chloride to form the acyl chloride.

      Route 1b: Starting with 3-ethylthiopyridine-2-carboxylic acid, the compound directly reacts with 2-amino-4-trifluoromethylthiophenol in the presence of a condensing agent like EDCI to form an amide intermediate.

  • Aldehyde Amine Condensation Method

Industrial Production Methods

The industrial production of oxazosulfyl involves scaling up the synthetic routes mentioned above, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Oxazosulfyl undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

2-(3-ethylsulfonylpyridin-2-yl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O5S2/c1-2-26(21,22)12-4-3-7-19-13(12)14-20-10-8-9(5-6-11(10)25-14)27(23,24)15(16,17)18/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQBEFQWTBZMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337387
Record name Oxazosulfyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616678-32-0
Record name Oxazosulfyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616678320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazosulfyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-ethylsulfonyl-2-pyridyl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXAZOSULFYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q63MCC2PTT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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